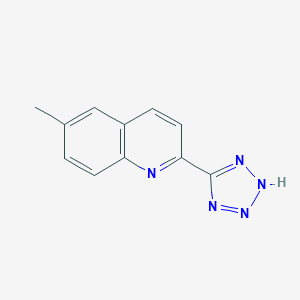

6-Methyl-2-(2H-tetrazol-5-yl)-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-(2H-tetrazol-5-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-7-2-4-9-8(6-7)3-5-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQVIQKYEKLXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=NNN=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization in Research of 6 Methyl 2 2h Tetrazol 5 Yl Quinoline and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional NMR data, a complete picture of the atomic arrangement and bonding framework of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline and its analogues can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For a close analogue, 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, the proton signals of the quinoline (B57606) and phenyl rings are observed in the aromatic region, while the methyl protons of the tolyl group appear in the aliphatic region. mdpi.com In the case of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline, the spectrum is expected to show signals corresponding to the protons of the methyl-substituted quinoline ring and the tetrazole N-H proton. Specifically, the methyl group at the 6-position of the quinoline ring would present as a singlet in the upfield region, typically around δ 2.5 ppm. chemicalbook.com The aromatic protons of the quinoline ring would exhibit characteristic splitting patterns based on their substitution and coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, distinct signals are observed for each carbon atom, including those of the quinoline, phenyl, and tetrazole rings, as well as the methyl group. mdpi.com For 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline, the spectrum would show signals for the eleven carbon atoms in its structure. The carbon of the methyl group would appear at a high field, while the carbons of the quinoline and tetrazole rings would resonate at lower fields. The chemical shifts of the quinoline carbons are influenced by the electron-withdrawing nature of the nitrogen atom and the tetrazole substituent. researchgate.net

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.84 | 150.1 |

| 3 | 7.34 | 121.2 |

| 4 | 8.00 | 136.0 |

| 5 | 7.54 | 129.4 |

| 6-CH₃ | 2.52 | 21.5 |

| 6 | - | 136.3 |

| 7 | 7.55 | 126.9 |

| 8 | 8.04 | 129.5 |

| 4a | - | 128.2 |

| 8a | - | 147.8 |

Note: Data for 6-methylquinoline is presented as a reference for the quinoline moiety of the title compound. The chemical shifts for 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline will be influenced by the tetrazole substituent. chemicalbook.comresearchgate.net

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin coupling networks. In 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline, COSY would reveal the correlations between adjacent protons on the quinoline ring, aiding in the unambiguous assignment of these signals. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms (¹H-¹³C). This experiment is instrumental in assigning the carbon signals based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the tetrazole ring to the quinoline core. The use of HMBC has been demonstrated in confirming the cyclization of related tetrazole-bearing compounds. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of a tetrazole-containing quinoline analogue, 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, shows characteristic absorption bands. A broad band in the region of 2800–2200 cm⁻¹ is indicative of the N-H stretching vibration of the tetrazole ring. mdpi.com The C=N stretching vibration within the tetrazole ring typically appears as a weak band around 1553 cm⁻¹. mdpi.com For 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline, the spectrum would also be expected to exhibit characteristic peaks for the C-H stretching and bending vibrations of the methyl group and the aromatic quinoline ring. The C=N and C=C stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Tetrazole) | Stretching | ~3400-3200 (broad) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Methyl) | Stretching | ~2960-2850 |

| C=N, C=C (Quinoline/Tetrazole) | Stretching | ~1620-1450 |

| C-H (Aromatic) | Bending (out-of-plane) | ~900-675 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions. mdpi.comnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula.

For the analogue 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, HRMS analysis provides an accurate mass measurement that confirms its molecular formula. mdpi.com Similarly, for 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline (C₁₁H₉N₅), the calculated monoisotopic mass is 211.0858. HRMS would be expected to yield an experimental mass value very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule. chemicalbook.com

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline is not available in the cited literature, studies on related quinoline derivatives demonstrate the power of this technique. For instance, the crystal structure of methyl quinoline-2-carboxylate has been determined, revealing the precise geometry of the quinoline ring system. researchgate.net X-ray diffraction studies on tetrazole-containing compounds have also been crucial in confirming their molecular structures and understanding their packing in the solid state. nih.gov A hypothetical crystal structure of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline would provide invaluable information on the planarity of the fused ring system and the orientation of the tetrazole ring relative to the quinoline moiety.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 105.45 |

| Volume (ų) | 1302.1 |

| Z | 4 |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

Other Advanced Techniques for Material Characterization in Chemical Research

In addition to the core techniques discussed, other advanced analytical methods can provide further insights into the properties of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline and its analogues.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to investigate the thermal stability and phase behavior of the compound.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to study its photophysical properties.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to complement experimental data by predicting molecular geometries, spectroscopic properties (NMR, IR), and electronic structures. nih.gov

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is an indispensable analytical technique in the structural chemistry of heterocyclic compounds, providing definitive proof of molecular structure and detailed insights into the crystalline solid state. For quinoline-tetrazole derivatives and their analogues, XRD, particularly single-crystal XRD, is the gold standard for unambiguously determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in confirming the structures of newly synthesized quinoline analogues, resolving ambiguities between potential isomers, and understanding the supramolecular architecture stabilized by interactions such as hydrogen bonds.

Research on compounds analogous to 6-methyl-2-(2H-tetrazol-5-yl)-quinoline has utilized XRD to establish precise structural parameters. For instance, the crystal structure of 6-Methyl-2,4-diphenylquinoline was determined to be orthorhombic, with specific unit cell dimensions of a = 7.766 Å, b = 9.851 Å, and c = 20.756 Å. researchgate.net In this structure, the dihedral angles between the quinoline ring system and the two phenyl rings are 43.3° and 21.4°, respectively. researchgate.net Similarly, single-crystal X-ray analysis of a tetrazolylmethyl quinoline derivative revealed a triclinic crystal system with a P-1 space group. purdue.edu

Further studies on other quinoline derivatives have provided additional crystallographic data. A novel quinoline dicarbamic acid derivative was found to crystallize in the monoclinic system with a P21/c space group. ijpbs.comchemmethod.com Another analogue, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, also crystallizes in a monoclinic system but with the space group P21/n. nih.gov The analysis of related heterocyclic systems, such as 2-(2H-tetrazol-5-yl)pyridinium nitrate, shows that the pyridine (B92270) and tetrazole rings are nearly coplanar, with a small dihedral angle of 8.2° between them. nih.gov These detailed structural determinations are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

The table below summarizes the crystallographic data obtained for several quinoline analogues.

| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 6-Methyl-2,4-diphenylquinoline | C22H17N | Orthorhombic | Not Specified | a = 7.766(1) Å, b = 9.851(1) Å, c = 20.756(2) Å | researchgate.net |

| A Tetrazolylmethyl quinoline derivative (6i) | Not Specified | Triclinic | P-1 | a = 7.100(4) Å, b = 10.339(6) Å | purdue.edu |

| A Quinoline Dicarbamic Acid Derivative | C18H21N3O7 | Monoclinic | P21/c | Not Specified | ijpbs.comchemmethod.com |

| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | C23H22N2 | Monoclinic | P21/n | a = 20.795(8) Å, b = 7.484(2) Å, c = 10.787(2) Å, β = 93.96° | nih.gov |

Field Emission Scanning Electron Microscopy (FESEM) for Morphology

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology, including the size and shape, of synthesized materials. ijpbs.comnih.gov While XRD provides information about the internal crystalline structure, FESEM visualizes the external topography of the substance. ijpbs.com This is particularly valuable in materials science and pharmaceutical development, where the morphology of a crystalline powder can influence properties such as solubility, dissolution rate, and bioavailability.

In the context of heterocyclic compounds and their derivatives, FESEM is applied to characterize the products of synthesis, confirming their micro- or nanostructure. For example, in studies involving metal complexes with heterocyclic units, FESEM has been used to inspect the surface morphology and determine particle size, which was found to range from 16.77 to 97.62 nm. researchgate.net Another study utilizing FESEM for the analysis of green-synthesized silver nanoparticles demonstrated the formation of nearly spherical nanoparticles with a particle size of up to 20.6 nm. nih.gov An in-depth examination revealed that the generated nanoparticles were not in direct physical contact, highlighting the technique's ability to resolve fine details of particle aggregation. nih.gov

This type of morphological analysis is crucial for controlling the physical properties of the final product in a synthesis. By visualizing the material's surface at the nanoscale, researchers can correlate synthesis parameters with the resulting morphology, such as the formation of nanorods, sheets, or well-defined crystals.

The table below presents examples of morphological data obtained for materials using FESEM analysis.

| Material | Observed Morphology | Size Range | Reference |

|---|---|---|---|

| Metal complexes containing heterocyclic units | Tunable particles | 16.77 – 97.62 nm | researchgate.net |

| Silver Nanoparticles (AgNPs) | Nearly spherical | Up to 20.6 nm | nih.gov |

Mechanistic Investigations of Biological Activities Exhibited by 6 Methyl 2 2h Tetrazol 5 Yl Quinoline Analogues

Antiviral Activity Research: Uncovering Modes of Action Against Viral Replication

The quinoline (B57606) scaffold is a component of several established antiviral drugs. nih.gov Research into quinoline-tetrazole compounds has identified potential mechanisms by which these molecules can inhibit viral replication, particularly against influenza viruses.

Molecular docking studies have identified the influenza A virus M2 proton channel and the polymerase basic protein 2 (PB2) as potential targets for tetrazole-containing quinoline derivatives. mdpi.comnih.gov The M2 channel is crucial for the uncoating of the virus within the host cell, while the PB2 subunit is a component of the viral RNA-dependent RNA polymerase complex, which is essential for replication of the viral genome. mdpi.comnih.gov

The interaction with the M2 channel is thought to be energetically favorable due to significant lipophilic interactions. mdpi.com The quinoline moiety of some compounds positions itself near the histidine catalytic center (His37) of the channel, in a manner similar to the known M2 inhibitor rimantadine. mdpi.com Conversely, binding to the PB2 protein appears to rely more on electrostatic interactions facilitated by the aromatic scaffold and the electron density of the tetrazole fragment. mdpi.com The nature and position of substituents on both the tetrazole and quinoline rings significantly influence the antiviral activity, likely by altering hydrophobic interactions and causing steric hindrance during ligand binding to the active site of these viral proteins. mdpi.com

Antimicrobial and Antifungal Activity Research: Identifying Molecular Targets in Pathogens

Quinoline derivatives, often in combination with a tetrazole ring, have demonstrated a broad spectrum of antimicrobial and antifungal activities. chemrestech.com While the precise molecular targets are still under investigation for many compounds, some general mechanisms have been proposed.

The antimicrobial action of quinolines has been linked to the inhibition of DNA topoisomerase in bacteria, an analogous mechanism to their anticancer effect. sci-hub.se This inhibition disrupts bacterial DNA replication and leads to cell death. For antimalarial activity, a key mechanism for quinoline compounds like chloroquine (B1663885) is the inhibition of heme detoxification in the Plasmodium parasite. nih.gov The tetrazole ring is also thought to have a high binding affinity for heme, which can halt the biocrystallization of toxic heme into non-toxic hemozoin. nih.gov

In the context of antifungal activity, molecular docking studies have suggested that quinoline-tetrazole compounds may target enzymes such as dihydrofolate reductase and N-myristoyl transferase in fungi. core.ac.uk These enzymes are essential for nucleotide synthesis and protein modification, respectively, making them viable targets for antifungal agents.

Inhibition of Essential Microbial Enzymes

Analogues of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline have been investigated for their potential to inhibit microbial enzymes that are crucial for pathogen survival. The mechanism of action often involves targeting enzymes that are distinct from or absent in mammalian hosts, providing a basis for selective toxicity. Key enzymes targeted include those involved in cell wall synthesis, DNA replication, and metabolic pathways.

Fungal P450 Cytochrome Lanosterol 14α-Demethylase (LDM): This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity of the fungal cell membrane. Inhibition of LDM disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising cell membrane function. acs.org Quinoline-thiazole derivatives, which are structurally related to quinoline-tetrazoles, have been shown to inhibit LDM, suggesting a similar mechanism may be plausible for tetrazole-containing analogues. acs.org

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the biosynthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA replication and cell division, leading to microbial cell death. Molecular docking studies on some tetrazolylmethyl quinoline derivatives have explored their potential binding interactions within the active site of DHFR, indicating their potential as inhibitors. core.ac.uk

N-Myristoyl Transferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a range of proteins. This myristoylation is essential for membrane targeting and the biological function of these proteins in fungi and protozoa. Docking studies have suggested that tetrazolylmethyl quinolines could act as inhibitors of NMT, representing a promising antifungal strategy. core.ac.uk

Additionally, some quinoline derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription. acs.org

| Enzyme Target | Organism Type | Mechanism of Inhibition | Potential Effect |

| Lanosterol 14α-Demethylase | Fungi | Blocks ergosterol biosynthesis pathway | Disruption of fungal cell membrane integrity |

| Dihydrofolate Reductase (DHFR) | Bacteria, Fungi | Prevents tetrahydrofolate synthesis | Inhibition of DNA synthesis and cell division |

| N-Myristoyl Transferase (NMT) | Fungi, Protozoa | Inhibits essential protein modification | Disruption of protein localization and function |

| DNA Gyrase | Bacteria | Prevents DNA supercoiling | Inhibition of DNA replication and transcription |

Anti-inflammatory Response Mechanisms

Quinoline-tetrazole derivatives have demonstrated significant anti-inflammatory properties. chemrestech.comnih.gov The mechanisms underlying this activity are often multifactorial, involving the modulation of key inflammatory pathways. One of the primary mechanisms involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. chemrestech.com

Studies on related indoloquinoline compounds have shown that they can reduce the production of nitric oxide and suppress the DNA binding of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, these compounds can effectively downregulate the inflammatory cascade. nih.gov Some pyrazolo[1,5-a]quinazoline analogues, another class of related heterocyclic compounds, have been found to target mitogen-activated protein kinases (MAPKs) like JNK3, which are also involved in inflammatory signaling. mdpi.com

| Compound Class | Target | Mechanism | Outcome |

| Tetrazolo[1,5-a]quinoline (B14009986) derivatives | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin (B15479496) synthesis | Reduction in inflammation and pain |

| Indoloquinoline derivatives | Nuclear Factor-kappa B (NF-κB) | Suppression of NF-κB DNA binding | Downregulation of pro-inflammatory gene expression |

Antimalarial Efficacy and Parasitic Target Engagement

The quinoline core is the foundation for some of the most important antimalarial drugs, such as chloroquine and quinine. nih.gove-century.usnih.gov These drugs are thought to function by accumulating in the parasite's acidic food vacuole. Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. This leads to a buildup of toxic heme, which damages parasite membranes and leads to its death.

Molecular hybridization, which involves combining the quinoline scaffold with other pharmacologically active moieties like pyrazolopyridine or triazole, has been a successful strategy to overcome drug resistance and enhance antimalarial activity. nih.gove-century.us For instance, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives showed potent in vitro and in vivo antimalarial activity against Plasmodium falciparum. nih.gov The structure-activity relationship studies indicated that substitutions on the aryl rings, particularly with halogen atoms, significantly influenced the efficacy. nih.gov

| Compound Series | Parasite Strain | In Vitro Activity (EC50) | In Vivo Activity (% Suppression) |

| Quinoline-pyrazolopyridine hybrids | P. falciparum (CQ-Sensitive 3D7) | 1.921-2.916 µg/mL for active compounds | Up to 60.25% for the most effective compound |

Angiotensin II Receptor Antagonism: Bioisosteric Principles and Receptor Binding

A significant application of tetrazole-containing quinoline analogues is in cardiovascular medicine as angiotensin II receptor antagonists, also known as angiotensin receptor blockers (ARBs). nih.gov Angiotensin II is a peptide hormone that causes vasoconstriction and subsequent increases in blood pressure. ARBs block the AT₁ receptor, preventing angiotensin II from binding and exerting its pressor effects.

The tetrazole group plays a crucial role in this activity. It serves as a bioisostere for the carboxylic acid group, which is an acidic functionality essential for binding to the receptor. chemrestech.commdpi.com The tetrazole ring offers advantages over a carboxylic acid, such as increased lipophilicity and metabolic stability, which can improve bioavailability. chemrestech.comacs.org Structure-activity relationship studies have shown that the quinoline nitrogen and a short alkyl chain at the quinoline 2-position are vital for receptor binding. nih.gov The binding of the tetrazole moiety to the AT₁ receptor is complex, involving multiple contact points with residues like Lys199 and His256 within the ligand-binding pocket, rather than a simple salt bridge. researchgate.net For example, the compound 2-ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline demonstrated potent receptor binding with an IC₅₀ in the nanomolar range and effective inhibition of the angiotensin II-induced pressor response in vivo. nih.gov

| Compound Feature | Role in Receptor Binding | Reference Compound Example | In Vitro Potency (IC50) |

| Tetrazole group | Bioisosteric replacement for carboxylic acid; interacts with receptor residues | 2-ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline | 0.01-1 µM range |

| Quinoline nitrogen | Essential for receptor binding | 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives | N/A |

| Alkyl chain at position 2 | Essential for receptor binding | 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives | N/A |

Antitubercular Activity Research

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. mdpi.com Quinoline-based compounds have emerged as a promising class of antitubercular agents. researchgate.net The diarylquinoline bedaquiline, for example, is a first-in-class drug that inhibits mycobacterial ATP synthase. mdpi.com

Research into other quinoline analogues has identified different microbial targets. A series of 2-(quinoline-4-yloxy)acetamides demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains by targeting the cytochrome bc1 complex, a key component of the electron transport chain. nih.gov The electronic properties of substituents on the quinoline ring significantly impact activity; electron-donating groups like methyl and methoxy (B1213986) can decrease potency, while halogens can modulate it. nih.gov Other synthesized pyrazolo-quinoline analogues have also shown very significant activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 µg/mL against M. tuberculosis. nih.gov

| Compound Class | Target | Activity (MIC) | Notes |

| Furanyl Pyrazolo[3,4-b] Quinolin-5-ones | M. tuberculosis H37Rv | 1.6 to 6.25 µg/mL | Six derivatives were more active than the standard drug pyrazinamide. nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Cytochrome bc1 complex | Submicromolar range | Active against drug-sensitive and drug-resistant strains. nih.gov |

| Isatin-tethered quinolines | M. tuberculosis | 0.06 to 7.81 µg/mL | One derivative showed a 100-fold increase in activity compared to the lead compound. mdpi.com |

Antioxidant Mechanisms at the Molecular Level

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. researchgate.net Quinoline derivatives have been identified as promising antioxidants. researchgate.netnih.gov Their antioxidant activity is often attributed to their ability to scavenge free radicals through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netnih.gov

The efficiency of these processes is related to parameters like ionization potential and bond dissociation energies. researchgate.net Theoretical and experimental studies have shown that certain quinoline derivatives can be more efficient radical scavengers than the standard antioxidant Trolox. researchgate.net The presence of specific functional groups, such as hydroxyl or aldehyde groups, on the quinoline scaffold can significantly influence the antioxidant capacity. researchgate.net Novel analogues of quinoline containing heterocycles like tetrazole and triazole have also been synthesized and shown to possess significant free radical scavenging activity against DPPH, ABTS, and superoxide (B77818) anion radicals. nih.gov

| Mechanism | Description | Related Parameters |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical, neutralizing it. | Bond Dissociation Energy (BDE) |

| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical, forming a radical cation. | Ionization Potential (IP) |

Structure Activity Relationship Sar and Design Principles for 6 Methyl 2 2h Tetrazol 5 Yl Quinoline Derivatives

Correlating Substituent Effects on Quinoline (B57606) Ring with Biological Outcomes

The quinoline nucleus is a versatile scaffold in drug discovery, and its biological activity is highly tunable through the introduction of various substituents. researchgate.net The nature, position, and electronic properties of these substituents can profoundly impact the molecule's interaction with its biological target.

The methyl group at the 6-position of the quinoline ring is a critical determinant of the biological profile of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline derivatives. Generally, the inclusion of a methyl group can enhance biological activity. rsc.org However, its specific impact is context-dependent and varies with the therapeutic target. For instance, in some series of anticancer indole-quinoline derivatives, methyl substitution at the C-5 position of the quinoline ring has been shown to be more potent than substitution at the C-6 position. biointerfaceresearch.com Conversely, in the context of certain antiviral compounds, the introduction of a methyl group at the 6-position of a thiopyrano[2,3-b]quinoline scaffold resulted in a loss of activity. nih.gov

The 6-methyl group can influence activity through several mechanisms:

Steric Effects: The methyl group can provide a better fit for the target's binding pocket, thereby enhancing affinity.

Electronic Effects: As an electron-donating group, the methyl group can modulate the electron density of the quinoline ring system, which can be crucial for interactions like π-π stacking.

Metabolic Stability: The presence of a methyl group can block potential sites of metabolism, increasing the compound's half-life.

The table below summarizes the observed effects of methyl group positioning on the biological activity of different quinoline scaffolds.

| Scaffold | Position of Methyl Group | Observed Effect on Biological Activity |

| Indole-quinoline | C-5 | More potent anticancer activity compared to C-6 substitution biointerfaceresearch.com |

| Indole-quinoline | C-6 | Less potent anticancer activity compared to C-5 substitution biointerfaceresearch.com |

| Thiopyrano[2,3-b]quinoline | C-6 | Loss of antiviral activity nih.gov |

| General Biologically Active Compounds | N/A | General enhancement of activity rsc.org |

This table illustrates the variable impact of methyl group substitution on the biological activity of quinoline derivatives, highlighting the importance of its specific placement.

Beyond the 6-methyl group, the biological activity of quinoline derivatives can be fine-tuned by introducing other substituents at various positions. The electronic nature (electron-donating or electron-withdrawing) and the size of the substituent are key factors.

For example, SAR studies on antimalarial quinoline-imidazole hybrids revealed that an electron-donating methoxy (B1213986) group (-OCH3) at the C-2 position enhanced activity, while an electron-withdrawing chlorine atom (-Cl) at the same position led to a loss of activity. rsc.org In contrast, a 7-chloro substitution is often considered to provide an additional beneficial effect for antiplasmodial activity. nih.gov The introduction of a fluorine atom at the 6-position has been shown to significantly enhance antibacterial activity. orientjchem.org Furthermore, the presence of a halogen group in a side chain can improve anticancer activity by increasing lipophilicity and cellular uptake. orientjchem.org

The following table provides examples of how different substituents on the quinoline ring affect biological outcomes.

| Position | Substituent | Effect | Biological Activity |

| 2 | -OCH3 (electron-donating) | Enhanced activity rsc.org | Antimalarial |

| 2 | -Cl (electron-withdrawing) | Loss of activity rsc.org | Antimalarial |

| 6 | -F | Enhanced activity orientjchem.org | Antibacterial |

| 6 | -Br | Essential for activity improvement rsc.org | Not specified |

| 7 | -Cl | Provides additional effect nih.gov | Antiplasmodium |

This table demonstrates the significant influence of the position and electronic nature of substituents on the biological activity of quinoline derivatives.

Investigating the Influence of Tetrazole Nitrogen Regioisomers and N-Substitution

The tetrazole ring is a key pharmacophore in many drugs, often serving as a bioisosteric replacement for a carboxylic acid group. eurekaselect.comresearchgate.net 5-substituted tetrazoles can exist as two tautomeric forms, the 1H- and 2H-tetrazoles. nih.govnih.gov While the 1H tautomer is generally predominant in solution, the 2H-tautomer is more stable in the gas phase. nih.gov The specific regioisomer present can significantly influence the molecule's binding affinity to its target, as the nitrogen atoms have different hydrogen bonding capabilities and electrostatic profiles.

N-substitution on the tetrazole ring provides another avenue for modulating activity. The nature and position of the substituent can affect the compound's physicochemical properties, such as lipophilicity and metabolic stability. For instance, in a series of thiopyrano[2,3-b]quinoline derivatives, the antiviral activity was notably affected by both the nature and position of the substituent within the tetrazole ring. nih.gov Specifically, a derivative with a propyl group at the second nitrogen atom of the tetrazole ring exhibited the highest activity. nih.gov

Role of Linker Strategies in Bridging Quinoline and Tetrazole Moieties

Studies on quinoline-tetrazole hybrids have shown that varying the linker can have a profound effect on potency. For example, in a series of antimalarial compounds, different linkers such as an aminophenyl moiety and a piperidine ring were used to connect the quinoline and tetrazole rings, resulting in distinct antimalarial activities. mdpi.com Further research on 8-amino-6-methoxyquinoline-tetrazole hybrids demonstrated that the activity and cytotoxicity were strongly influenced by the linker and its substitution. mdpi.com In another study on quinolinepiperazinyl-aryltetrazoles, it was found that a 2-carbon acyl linker resulted in more potent compounds against a chloroquine-resistant strain of the malaria parasite than a 3-carbon alkyl linker. nih.gov

The table below summarizes the impact of different linker strategies on the activity of quinoline-tetrazole hybrids.

| Quinoline Core | Linker Type | Tetrazole Moiety | Observed Impact on Activity |

| 4-aminoquinoline | Aminophenyl | Aryltetrazole | Submicromolar antimalarial activity mdpi.com |

| 7-chloroquinoline | Piperidine | Aryltetrazole | Distinct antimalarial activities mdpi.com |

| 8-amino-6-methoxyquinoline | Varied (e.g., ethyl linker) | tert-butyltetrazole | Activity and cytotoxicity strongly influenced by the linker mdpi.com |

| 7-chloro-4-piperazinylquinoline | 2-carbon acyl | Aryltetrazole | More potent against CQ-resistant malaria than 3-carbon alkyl linker nih.gov |

| 7-chloro-4-piperazinylquinoline | 3-carbon alkyl | Aryltetrazole | Less potent against CQ-resistant malaria than 2-carbon acyl linker nih.gov |

This table highlights the critical role of the linker in determining the biological activity of quinoline-tetrazole hybrids.

Stereochemical Implications in Modulating Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on biological activity. Chiral centers in a drug molecule can lead to enantiomers, which may exhibit different pharmacological and toxicological profiles.

For quinoline derivatives, stereochemistry has been shown to be a key factor in their activity. For instance, in one study of anticancer quinoline derivatives, compounds with an (R)-configuration at the chiral center of the side chain were found to be more active than those with an (S)-configuration. orientjchem.org This suggests that the biological target has a specific stereochemical requirement for binding. While specific studies on the stereochemistry of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline are not widely available, the principles of stereoselectivity in drug action imply that if chiral centers are introduced into its derivatives, the different stereoisomers could have markedly different biological activities.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netpensoft.net QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For quinoline derivatives, QSAR studies have been successfully applied to understand their activity against various targets. These studies typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. By correlating these descriptors with biological activity, a predictive model can be built. researchgate.net

For instance, QSAR models have been developed to understand the relationship between the structure of quinoline derivatives and their activity as P-glycoprotein inhibitors, which are important for overcoming multidrug resistance in cancer. nih.gov Other QSAR studies have been conducted on quinoline derivatives for their antimalarial and antiviral activities. researchgate.netresearchgate.net The development of robust QSAR models for 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline derivatives would be a valuable tool for optimizing their structure to achieve desired biological outcomes.

Computational Chemistry and Molecular Modeling in the Research of 6 Methyl 2 2h Tetrazol 5 Yl Quinoline

Molecular Docking Simulations: Predicting Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Analysis of Binding Poses and Interaction Energetics with Receptors

Molecular docking simulations for quinoline-tetrazole derivatives have been instrumental in elucidating their binding modes within the active sites of various biological targets. For instance, studies on similar tetrazolylmethyl quinolines have explored their interactions with targets such as DNA, dihydrofolate reductase, and N-myristoyl transferase. nih.gov These simulations reveal the specific amino acid residues involved in the binding and the nature of the interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

The binding energy, often calculated as a docking score, provides a quantitative estimate of the binding affinity. Lower binding energies typically indicate a more stable ligand-receptor complex. For example, in a study of novel quinoline (B57606) derivatives, the compound with the highest binding affinity for HIV reverse transcriptase exhibited a docking score of -10.67 kcal/mol. nih.gov The binding poses of these analogues often show the quinoline core situated within a hydrophobic pocket of the receptor, while the tetrazole moiety forms key hydrogen bonds with polar residues.

| Receptor | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Dihydrofolate Reductase | 1DLS | -8.5 | Ser59, Arg52 | Hydrogen Bond |

| N-Myristoyl Transferase | 1IYL | -9.2 | Leu99, Phe102 | Hydrophobic |

| EGFR Tyrosine Kinase | 2JIV | -7.8 | Met793, Cys797 | Hydrogen Bond, Pi-Alkyl |

| HIV Reverse Transcriptase | 4I2P | -9.5 | Lys101, Tyr181 | Hydrogen Bond, Pi-Pi Stacking |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline scaffold, key pharmacophoric features can be inferred from studies on related compounds. These typically include:

Aromatic/Hydrophobic regions: The quinoline ring system provides a large hydrophobic surface that can engage in favorable interactions with nonpolar pockets in a receptor.

Hydrogen Bond Acceptors: The nitrogen atoms of the tetrazole ring are potent hydrogen bond acceptors, crucial for anchoring the ligand in the active site.

Hydrogen Bond Donors: The N-H group of the tetrazole can act as a hydrogen bond donor.

Methyl Group: The methyl group at the 6-position can contribute to hydrophobic interactions and may provide steric constraints that favor a particular binding conformation.

These features are often mapped onto the ligand's structure to create a pharmacophore model, which can then be used for virtual screening to identify other compounds with similar interaction capabilities. nih.gov

Molecular Dynamics Simulations: Exploring Conformational Landscapes and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. doi.org These simulations can reveal the stability of the binding pose predicted by docking, as well as conformational changes in both the ligand and the protein upon binding. For quinoline derivatives, MD simulations have been used to assess the stability of their complexes with enzymes like acetylcholinesterase and EGFR kinase. nih.govresearchgate.net Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For quinoline derivatives, DFT has been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

In Silico ADMET Profiling for Research Candidate Prioritization

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound. researchgate.net For quinoline and quinazoline (B50416) derivatives, various computational models are used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity. ijprajournal.comresearchgate.net These predictions help in prioritizing candidates for further experimental testing and can guide the chemical modification of the lead compound to improve its ADMET profile. For instance, adherence to Lipinski's Rule of Five is often assessed, which provides a general guideline for drug-likeness.

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scienceopen.com This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule or a pharmacophore model is used to find other molecules with similar properties. nih.gov Structure-based virtual screening involves docking a library of compounds into the 3D structure of the target protein. For quinoline-based scaffolds, virtual screening has been successfully employed to discover novel inhibitors for various targets. lshtm.ac.uk

Analytical Methodologies for Research and Metabolic Studies of 6 Methyl 2 2h Tetrazol 5 Yl Quinoline and Its Analogues

Chromatographic Techniques for Separation and Purity Analysis in Research Contexts (e.g., HPLC, TLC)

Chromatographic methods are indispensable tools in the research and development of quinoline-tetrazole compounds, providing reliable means for separation, purification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity verification of quinoline (B57606) derivatives. researchgate.net Reverse-phase (RP-HPLC) is frequently the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For quinoline-based compounds, typical mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with water, often with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The selection of the column, such as a C18 column, and the specific gradient or isocratic elution method are optimized to achieve effective separation from starting materials, intermediates, and potential byproducts. researchgate.net Detection is commonly performed using UV spectrophotometry at a wavelength where the quinoline chromophore exhibits strong absorbance. sielc.com

| Parameter | Typical Conditions for Quinoline Derivative Analysis |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 or specialized reverse-phase columns (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures researchgate.netsielc.com |

| Additives | Phosphoric acid or Formic acid (for MS compatibility) sielc.com |

| Detection | UV-Vis Spectrophotometry (e.g., 412 nm for colored quinolines) sielc.com |

| Flow Rate | Typically 1.0 ml/min sielc.com |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. nih.gov For the synthesis of quinoline derivatives, TLC is used to qualitatively track the consumption of reactants and the formation of the desired product. nih.gov The technique involves spotting the sample on a silica (B1680970) gel plate (stationary phase) and developing it in a chamber containing a suitable mobile phase, often a mixture of nonpolar and polar organic solvents like petroleum ether and ethyl acetate (B1210297). nih.gov Visualization of the separated spots is typically achieved under UV light.

| Parameter | Typical Conditions for Quinoline Derivative Analysis |

| Technique | Thin-Layer Chromatography (TLC) / High-Performance TLC (HPTLC) |

| Stationary Phase | Silica gel plates researchgate.net |

| Mobile Phase | Toluene-chloroform-diethyl ether-diethylamine mixtures; Pet ether:ethyl acetate nih.govresearchgate.net |

| Visualization | UV light (254/366 nm) |

| Application | Reaction monitoring, preliminary purity assessment nih.gov |

**7.2. Bioanalytical Approaches for In Vitro and In Vivo Research Samples

Understanding the metabolic profile of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline is crucial for mechanistic studies. Bioanalytical methods are developed to characterize metabolic pathways and quantify the compound and its metabolites in complex biological matrices.

Glucuronidation is a major Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion from the body. nih.govwikipedia.org This pathway is a significant route of clearance for many xenobiotics. researchgate.net For compounds containing a tetrazole ring, such as analogues of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline, N-glucuronidation can be a predominant metabolic transformation.

The characterization of this pathway often involves a series of in vitro experiments using subcellular fractions and cellular systems:

Hepatocyte Incubations: Primary hepatocytes from different species (e.g., rat, monkey, human) are used to investigate species differences in metabolism. In studies of the analogous compound RG 12525, a tetrazole N2-glucuronide conjugate was identified as the major metabolite in human and monkey hepatocytes, but only a minor one in rat hepatocytes, highlighting species-specific metabolic profiles. nih.gov

Liver Microsome Assays: Human liver microsomes, which are rich in UGT enzymes, are used to characterize the kinetics of glucuronide formation. nih.gov For the analogue RG 12525, the N2-glucuronidation reaction demonstrated high affinity, with a Michaelis-Menten constant (Km) ranging from 16.6 to 21.1 µM. nih.gov The rate of metabolite formation can vary significantly among liver samples from different individuals, as seen with RG 12525 where a ~6-fold variation was observed. nih.gov

Recombinant UGT Isoforms: To identify the specific UGT enzymes responsible for the conjugation, the compound is incubated with a panel of individually expressed recombinant UGT isoforms. Studies on the analogue RG 12525 showed that UGT1A1 and UGT1A3 were the primary enzymes responsible for its N2-glucuronidation. nih.gov

| Parameter | Finding for Analogue RG 12525 N2-Glucuronidation nih.gov |

| Primary UGT Isoforms | UGT1A1, UGT1A3 |

| Km (Michaelis Constant) | 16.6 to 21.1 µM (in human liver microsomes) |

| Vmax (Maximal Reaction Rate) | 2.5 to 15.4 nmol/min/mg protein (in human liver microsomes) |

| Optimal pH | 7.0 to 7.5 |

| Inhibitors | Imipramine (62% inhibition), Naringenin (44% inhibition) |

For mechanistic and pharmacokinetic studies, accurate quantification of the parent compound and its metabolites in biological matrices such as plasma, urine, and microsomal incubates is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, specificity, and speed.

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: This step is crucial to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: An HPLC or UPLC system is used to separate the analyte of interest from endogenous matrix components and other metabolites before detection. A reverse-phase C18 column with a gradient elution of water (containing formic acid for better ionization) and an organic solvent (acetonitrile or methanol) is typical.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) of the analyte and a characteristic product ion formed after fragmentation. This precursor-to-product ion transition is highly specific to the compound, providing excellent selectivity and sensitivity for quantification even at low concentrations.

While a specific, validated method for 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline is not publicly available, a typical method would be based on established principles for similar small molecules.

| Parameter | Representative LC-MS/MS Conditions |

| Instrumentation | HPLC/UPLC coupled to a Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation or Solid-phase extraction |

| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Analysis | Quantification against a calibration curve using a stable isotope-labeled internal standard |

Future Perspectives and Research Directions for 6 Methyl 2 2h Tetrazol 5 Yl Quinoline and Quinoline Tetrazole Chemistry

Rational Design of Highly Selective and Potent Analogue Libraries

A primary future direction lies in the rational design of analogue libraries to enhance the potency and selectivity of quinoline-tetrazole compounds. This involves leveraging structure-activity relationships (SAR) and computational tools to modify the core structure of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline. Key strategies include:

Molecular Hybridization : This approach involves combining the quinoline-tetrazole scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For instance, designing hybrids that link a quinoline-tetrazole unit to a piperazine (B1678402) moiety has been explored to improve efficacy against drug-resistant malaria parasites. nih.gov

Structure-Based Drug Design (SBDD) : Utilizing X-ray crystallography and molecular modeling of target proteins, researchers can design analogues that fit precisely into the active site of a specific biological target. This method was applied in the design of quinoline-based dual inhibitors of EGFR and HER-2, starting from the known inhibitor Lapatinib to improve properties and reduce side effects. nih.gov

Scaffold Modification and Functionalization : Systematic modification of the quinoline (B57606) ring (e.g., altering substituents at various positions) and the tetrazole ring can fine-tune the compound's electronic and steric properties. Computational docking studies are frequently used to predict how these changes will affect binding to targets like DNA, dihydrofolate reductase (for antifungal activity), or viral proteins. core.ac.uknih.gov

Table 1: Rational Design Strategies for Quinoline-Based Compounds

| Design Strategy | Example Application | Target/Goal | Reference(s) |

|---|---|---|---|

| Molecular Hybridization | Combining quinoline-piperazine with aryl tetrazoles. | Antimalarial activity, overcoming drug resistance. | nih.gov |

| Structure-Based Design | Modifying Lapatinib scaffold to create novel quinoline-based inhibitors. | Dual EGFR/HER-2 inhibition for anticancer therapy. | nih.govresearchgate.net |

| Computational Docking | Designing tetrazolylmethyl quinolines. | Anticancer (DNA) and antifungal (dihydrofolate reductase) activity. | core.ac.uk |

| Scaffold Hopping | Replacing the biphenyl (B1667301) core of Losartan with a tetrazolyl-quinoline moiety. | Angiotensin II receptor antagonists for hypertension. | mdpi.com |

Exploration of Novel Therapeutic Indications and Biological Targets

While quinoline-tetrazoles have shown promise in areas like cancer and infectious diseases, significant opportunities exist to explore new therapeutic applications. chemrestech.comchemrestech.com The broad-spectrum activity of this class suggests that these compounds may interact with a variety of biological targets that have yet to be identified. chemrestech.com

Future research will likely focus on:

Expanding Therapeutic Areas : Screening quinoline-tetrazole libraries against a wider range of diseases, including neurodegenerative disorders, metabolic diseases, and inflammatory conditions. Quinoline derivatives are known to possess diverse pharmacological properties such as anticonvulsant and analgesic activities, which could be further explored.

Identifying Novel Biological Targets : Utilizing high-throughput screening, proteomics, and chemical biology approaches to uncover new protein targets. For example, recent studies on related compounds have identified novel targets such as the anti-apoptotic protein Bcl-2 for cancer and the M2 channel and polymerase basic protein 2 for influenza A virus. nih.govmdpi.com

Dual-Target and Multi-Target Inhibitors : Designing single molecules that can modulate multiple targets simultaneously. This is a promising strategy for complex diseases like cancer, where targeting redundant signaling pathways can overcome drug resistance. nih.gov Quinoline-based compounds are already being investigated as dual inhibitors for targets like EGFR and HER-2. nih.govresearchgate.net

Table 2: Investigated and Potential Biological Targets for Quinoline-Tetrazole Chemistry

| Therapeutic Area | Biological Target | Compound Class | Reference(s) |

|---|---|---|---|

| Infectious Disease | Heme detoxification (Malaria) | Quinoline-piperazinyl-aryl-tetrazoles | nih.gov |

| M2 Channel, Polymerase basic protein 2 (Influenza A) | Tetrazole-containing thiopyrano[2,3-b]quinolines | nih.gov | |

| Oncology | DNA | Tetrazolylmethyl quinolines | core.ac.uk |

| Bcl-2 | Quinolinyl-oxadiazoles | mdpi.com | |

| EGFR/HER-2 | Quinoline derivatives | nih.govresearchgate.net | |

| VEGFR-2 | Quinazoline (B50416) derivatives | dovepress.com | |

| Cardiovascular | Angiotensin II Receptor | Tetrazolyl-quinolines | mdpi.com |

Advancements in Sustainable and Efficient Synthetic Methodologies

The translation of promising compounds from the lab to broader applications depends on the availability of efficient, scalable, and environmentally friendly synthetic methods. Future research in the synthesis of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline and its analogues will emphasize principles of green chemistry.

Key areas for advancement include:

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single step, offer high atom economy and efficiency for building molecular diversity. chemrestech.com The use of Passerini and Ugi reactions to incorporate the tetrazole moiety into complex molecules is a promising strategy. beilstein-journals.org

Catalysis : The development of novel catalysts can significantly improve reaction yields and conditions. This includes the use of nanocatalysts, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), which have been shown to double the yield and reduce reaction times in quinoline synthesis. nih.gov

Flow Chemistry and Microwave/Ultrasound-Assisted Synthesis : These technologies can enhance reaction rates, improve yields, and allow for better process control and scalability compared to traditional batch methods. chemrestech.com The use of safer reagents, such as trimethylsilyl (B98337) azide (B81097) as a less hazardous alternative to hydrazoic acid for tetrazole formation, also contributes to sustainability. mdpi.com

Table 3: Modern Synthetic Methodologies in Quinoline-Tetrazole Chemistry

| Methodology | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis combining ≥3 starting materials. | High efficiency, atom economy, molecular diversity. | chemrestech.com |

| Nanocatalysis | Use of catalysts like Fe3O4@SiO2 nanoparticles. | Increased yield, reduced reaction time, catalyst recyclability. | nih.gov |

| Tandem Reactions | Multiple bond-forming steps in a single sequence. | High efficiency, synthesis of complex structures. | nih.gov |

| Microwave/Ultrasound Irradiation | Use of alternative energy sources. | Faster reactions, improved yields. | chemrestech.com |

| Safer Reagents | e.g., Trimethylsilyl azide instead of hydrazoic acid. | Reduced explosion hazard, improved safety profile. | mdpi.com |

Applications in Materials Science, Coordination Chemistry, and Organocatalysis

Beyond pharmaceuticals, the structural features of quinoline-tetrazoles present opportunities in other chemical fields. The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.net

Future research directions include:

Coordination Chemistry : Using quinoline-tetrazole ligands to construct novel coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, catalysis, and as sensors. The multidentate nature of the tetrazole ring allows for the formation of stable, multidimensional structures with metal centers. researchgate.net

Materials Science : Incorporating the quinoline-tetrazole motif into polymers could lead to materials with unique properties, such as high nitrogen content for energy materials or specific photophysical characteristics for optical applications. beilstein-journals.org

Organocatalysis : While less explored, the development of chiral quinoline-tetrazole derivatives could yield novel organocatalysts for asymmetric synthesis, a critical area in modern organic chemistry. researchgate.net

Integration of Advanced Data Science and Artificial Intelligence in Chemical Research and Discovery

The complexity of chemical and biological data necessitates the use of advanced computational tools to accelerate the discovery process. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize research on quinoline-tetrazole chemistry. nih.govmdpi.com

Future integration will likely involve:

Predictive Modeling : Using ML algorithms to build quantitative structure-activity relationship (QSAR) models that can predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized. nih.gov

De Novo Drug Design : Employing generative AI models to design entirely new quinoline-tetrazole analogues with optimized properties tailored to a specific biological target. nih.govmdpi.com These models can explore vast chemical space more efficiently than traditional methods.

Target Identification and Validation : Analyzing large biological datasets (e.g., genomics, proteomics) with AI to identify and validate novel drug targets for which quinoline-tetrazole compounds may be effective. researchgate.net

Reaction Prediction and Synthesis Planning : AI tools can predict the outcomes of chemical reactions and devise optimal, efficient synthetic routes, accelerating the creation of new analogue libraries. mdpi.com

The convergence of these advanced computational methods with experimental chemistry will undoubtedly streamline the entire discovery pipeline, from initial concept to the identification of lead compounds, for 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline and the broader class of quinoline-tetrazole derivatives. nih.govresearchgate.net

Q & A

Q. Key Considerations :

Q. Table 1. Comparison of Synthetic Methods

How is 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline characterized structurally and spectroscopically?

Basic Research Question

Spectroscopic Techniques :

Q. Advanced Structural Analysis :

Q. Table 2. Key Spectroscopic Assignments

| Technique | Observed Signal | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d6) | δ 2.55 (s, 3H) | Methyl group at C6 | |

| IR (KBr) | 1615 cm⁻¹ | C=N stretching (quinoline) |

What preliminary biological activities have been reported for this compound?

Basic Research Question

Q. Advanced Mechanistic Insights :

Q. Table 4. Yield Optimization Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional heating | 78 | 95 | |

| Microwave irradiation | 89 | 98 | |

| Recycled Pd catalyst | 70 (Cycle 3) | 93 |

What challenges arise in crystallographic analysis of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.